
YAP/TAZ inhibitor-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
YAP/TAZ inhibitor-1 is a useful research compound. Its molecular formula is C33H39N3O5S2 and its molecular weight is 621.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cancer Therapy Potential
YAP/TAZ, paired primarily with TEAD transcription factors, significantly contribute to cancer development, progression, and metastasis. They are involved in various oncogenic traits, including sustaining proliferation, inhibiting apoptosis, maintaining stemness, and promoting angiogenesis. As such, inhibiting YAP/TAZ-TEAD interaction presents a viable option for novel cancer therapy. Group I drugs, acting on upstream regulators of YAP/TAZ, could be repurposed as indirect inhibitors. Group II drugs target YAP/TAZ or TEADs directly, with TEADs emerging as a new avenue for YAP/TAZ inhibition. Group III drugs focus on targeting oncogenic downstream transcriptional target genes of YAP/TAZ. With appropriate strategies, a repurposed Group I drug or a novel Group II drug may soon combat YAP and TAZ in cancers (Pobbati & Hong, 2020).
Mechanoregulation and Fibrogenesis
YAP/TAZ are mechanosensory proteins that play a significant role in the matrix stiffness dependence of fibroblast responses to TGF-β. In kidney injury and fibrosis, YAP/TAZ are essential for TGF-β-induced Smad2/3 nuclear accumulation and transcriptional activity. These findings suggest that organ stiffening, in cooperation with TGF-β, induces fibrosis through a YAP/TAZ- and Smad2/3-dependent mechanism. Thus, YAP/TAZ inhibitors like verteporfin might represent a novel antifibrotic strategy by interfering with TGF-β signaling and renal fibrogenesis (Szeto et al., 2016).
Role in Drug Resistance
YAP/TAZ activation plays a pivotal role in promoting resistance to anti-cancer therapies, being tightly coupled to actin cytoskeleton architecture. This suggests that inhibition of actin remodeling could be a potential strategy to suppress resistance in cancer therapies, particularly in the context of BRAF inhibitor resistance in melanoma cells. Actin remodeling leads to YAP/TAZ nuclear accumulation and subsequent resistance. Thus, targeting actin dynamics might provide a novel approach to overcome drug resistance in cancer treatment (Kim et al., 2016).
Zukünftige Richtungen
: YAP and TAZ orchestrate adaptive resistance to KRAS inhibitors : Novel YAP1/TAZ pathway inhibitors identified through high-throughput screening : Inhibition of pancreatic acinar ductal metaplasia by novel YAP/TAZ inhibitor, CV-4-26 : TEAD Inhibition Overcomes YAP1/TAZ-Driven Primary and Acquired Resistance to KRAS Inhibition <|
Wirkmechanismus
Target of Action
The primary target of YAP/TAZ inhibitor-1 is the geranylgeranyltransferase-I (GGTase-I) complex . This complex plays a crucial role in the activation of Rho-GTPases, which are key regulators of the YAP1/TAZ pathway .
Mode of Action
This compound interacts with its target, the GGTase-I complex, to block the activation of Rho-GTPases . This blockade leads to the subsequent inactivation of YAP1/TAZ, thereby inhibiting cancer cell proliferation .
Biochemical Pathways
The this compound affects the Hippo signaling pathway . This pathway plays a key role in maintaining mammalian tissue/organ size and is known to interact with various non-Hippo signaling pathways . The inhibitor blocks the activation of Rho-GTPases, leading to the subsequent inactivation of YAP1/TAZ . This inactivation disrupts the YAP1/TAZ-TEAD transcriptional complex, which is involved in activating pro-survival and pro-proliferative transcriptional programs in cancer cells .
Result of Action
The primary result of this compound action is the inhibition of cancer cell proliferation . By blocking the activation of Rho-GTPases and subsequently inactivating YAP1/TAZ, the inhibitor disrupts the YAP1/TAZ-TEAD transcriptional complex . This disruption inhibits the activation of pro-survival and pro-proliferative transcriptional programs in cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, certain dietary factors have been shown to increase YAP/TAZ activity, which could potentially impact the efficacy of the inhibitor . Additionally, the Hippo pathway, which the inhibitor targets, is known to be affected by mechanostimulation, such as cell–cell contact and changes in cell polarity . These factors could potentially influence the stability and efficacy of this compound.
Biochemische Analyse
Biochemical Properties
The YAP/TAZ Inhibitor-1 interacts with several enzymes and proteins. It has been found to block the activation of Rho-GTPases, leading to the subsequent inactivation of YAP1/TAZ and inhibition of cancer cell proliferation . The inhibitor also interacts with the geranylgeranyltransferase-I (GGTase-I) complex, identified as the direct target of YAP1/TAZ pathway inhibitors .
Cellular Effects
The this compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to impair the antiproliferative and proapoptotic effects of KRAS G12C inhibitor treatment in mutant cancer cell lines .
Molecular Mechanism
The this compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it blocks the activation of Rho-GTPases, leading to the subsequent inactivation of YAP1/TAZ .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that treatment with this inhibitor leads to a biphasic protein phosphorylation, eventually leading to nuclear protein enrichment of YAP but not TAZ .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, mouse models of liver fibrosis using a methionine and choline-deficient diet, high-fructose, high-palmitate, and high-cholesterol (FPC) diets, or repetitive intraperitoneal injections of CCl4 all show increased YAP/TAZ activity accompanied by fibrous scarring and ECM accumulation .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it has been shown to regulate the stability of the transcriptional complex with TEAD factors .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation . For example, it has been observed that YAP first translocates to the cytoplasm, followed by subsequent re-entry into the nucleus .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function have been studied. It has been found that YAP/TAZ proteins shuttle between the cytoplasm and the nucleus in response to multiple inputs, including the Hippo pathway . This nucleocytoplasmic shuttling is crucial for the branching processes and normal development of proximal and distal lung compartments .
Eigenschaften
IUPAC Name |
(NE)-N-[2-(4,4-dimethylcyclohexyl)sulfonyl-7-[4-(1-phenylethyl)piperazin-1-yl]sulfonylfluoren-9-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39N3O5S2/c1-23(24-7-5-4-6-8-24)35-17-19-36(20-18-35)43(40,41)27-10-12-29-28-11-9-26(21-30(28)32(34-37)31(29)22-27)42(38,39)25-13-15-33(2,3)16-14-25/h4-12,21-23,25,37H,13-20H2,1-3H3/b34-32+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVLNSCWZUAUMQ-NWBJSICCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)C5=C(C4=NO)C=C(C=C5)S(=O)(=O)C6CCC(CC6)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC\4=C(C=C3)C5=C(/C4=N\O)C=C(C=C5)S(=O)(=O)C6CCC(CC6)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
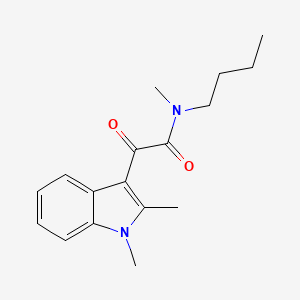
![2-[Methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B2792225.png)
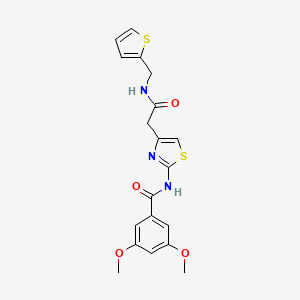
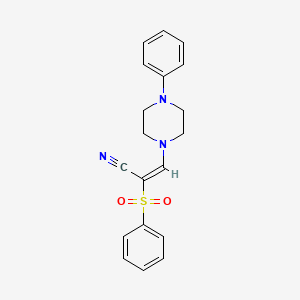
![2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline](/img/structure/B2792229.png)
![2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2792230.png)
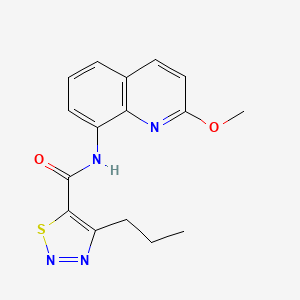
![4-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2792236.png)
![7-[(2-Chlorophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione](/img/structure/B2792238.png)
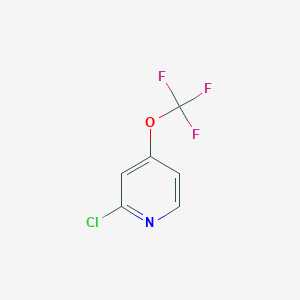
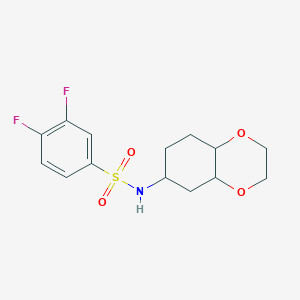
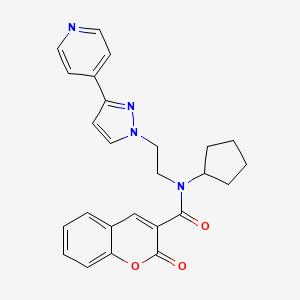

![3-amino-2-benzoyl-6-methyl-N-phenyl-4-(pyridin-4-yl)thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B2792244.png)
